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Compound of Interest

2-Chloro-3-
Compound Name:

(difluoromethoxy)pyrazine
CAS No.: 1261634-52-9

Cat. No.: B1459810

Get Quote

An In-Depth Technical Guide to 2-Chloro-3-(difluoromethoxy)pyrazine: Properties,

Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-
(difluoromethoxy)pyrazine, a fluorinated heterocyclic compound of significant interest to the
pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical
properties, plausible synthetic pathways, and key reactivity patterns. The guide emphasizes the
compound's role as a versatile building block in modern drug discovery, particularly for
developing kinase inhibitors, by leveraging its reactive chlorine atom for cross-coupling
reactions and nucleophilic substitutions. Detailed experimental protocols, supported by
mechanistic insights and workflow visualizations, are provided to equip researchers and drug
development professionals with the practical knowledge required to effectively utilize this
valuable synthetic intermediate.
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Introduction to Heterocyclic Scaffolds in Medicinal
Chemistry

The strategic use of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.
These cyclic structures, containing atoms of at least two different elements in their rings, are
ubiquitous in nature and form the core of a vast number of pharmaceuticals.[1]

The Role of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1
and 4, is a privileged scaffold in drug design.[2] Its presence in essential biomolecules like folic
acid and riboflavin highlights its biological relevance.[1] In synthetic drugs, the pyrazine moiety
often serves as a bioisostere for other aromatic rings, offering unique properties such as
improved metabolic stability, modulated basicity, and the ability to act as a hydrogen bond
acceptor. These attributes have led to the development of numerous approved drugs, including
the tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib.[1][2]

The Impact of Fluorine-Containing Substituents

The incorporation of fluorine into drug candidates has become a powerful strategy for
optimizing pharmacological profiles. The difluoromethoxy group (-OCHFz2) is particularly
valuable. It is a lipophilic substituent that can enhance membrane permeability and metabolic
stability by blocking potential sites of oxidative metabolism. Its strong electron-withdrawing
nature can significantly modulate the electronic properties of the aromatic ring to which it is
attached, influencing binding affinities and pKa.[3] This group is often considered a "super-
halogen” or "pseudohalogen” due to the unique combination of its steric and electronic effects.

[3]

Overview of 2-Chloro-3-(difluoromethoxy)pyrazine as a
Research Tool

2-Chloro-3-(difluoromethoxy)pyrazine emerges as a highly valuable building block by
combining the desirable features of the pyrazine core with the advantageous properties of the
difluoromethoxy group. The presence of a chlorine atom provides a reactive handle for a wide
array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
This allows for the systematic and modular construction of complex molecular architectures,
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making it an ideal starting point for generating libraries of compounds for high-throughput
screening and lead optimization in drug discovery programs.[4]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its
effective use in synthesis and for predicting its behavior in biological systems.

Core Molecular Data

The key quantitative descriptors for 2-Chloro-3-(difluoromethoxy)pyrazine are summarized
in the table below.

Property Value Source
Molecular Formula CsHsCIF2N20 PubChemLite[5]
Molecular Weight 180.54 g/mol Calculated
Monoisotopic Mass 179.9902 Da PubChemLite[5]
Predicted XlogP 2.0 PubChemLite[5]
Hydrogen Bond Donors 0 PubChemlLite
Hydrogen Bond Acceptors 5 PubChemlLite

Structural and Electronic Profile

The molecule's structure is characterized by an electron-deficient pyrazine ring, a consequence
of the two electronegative nitrogen atoms. This electron deficiency is further intensified by the
inductive effects of both the chlorine atom and the strongly electron-withdrawing
difluoromethoxy group. This electronic profile makes the chlorine atom an excellent leaving
group for nucleophilic aromatic substitution (SNAr) and a prime participant in oxidative addition
steps of cross-coupling catalytic cycles.

Synthesis and Reactivity
Plausible Synthetic Routes

© 2026 BenchChem. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11485930/
https://www.benchchem.com/product/b1459810/docs?utm_src=pdf-body#2-chloro-3-difluoromethoxy-pyrazine-molecular-weight
https://pubchemlite.lcsb.uni.lu/e/compound/119013462
https://pubchemlite.lcsb.uni.lu/e/compound/119013462
https://pubchemlite.lcsb.uni.lu/e/compound/119013462
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459810?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

While specific literature on the synthesis of 2-Chloro-3-(difluoromethoxy)pyrazine is sparse,
a viable route can be proposed based on established methodologies for analogous
compounds. A patented method for the synthesis of the isomeric 2-chloro-5-
(difluoromethoxy)pyrazine provides a strong precedent.[6] This process involves the reaction of
a chlorohydroxypyrazine with a difluoromethylating agent.

A plausible analogous synthesis would start from 3-chloro-2-hydroxypyrazine. The reaction with
a reagent like sodium chlorodifluoroacetate in the presence of a suitable base (e.g., cesium
carbonate) and solvent (e.g., acetonitrile) would likely yield the target compound. The
mechanism involves the generation of a difluorocarbene intermediate which is then trapped by
the hydroxyl group of the pyrazine.

Key Reaction Pathways

The synthetic utility of 2-Chloro-3-(difluoromethoxy)pyrazine stems from the reactivity of its
C-Cl bond, which can be selectively targeted for two primary classes of reactions: palladium-
catalyzed cross-coupling and nucleophilic aromatic substitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [2-Chloro-3-(difluoromethoxy)pyrazine molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459810/docs#2-chloro-3-difluoromethoxy-pyrazine-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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